Structural Biology and Crystallographic Analysis of 2-Benzyl-5-nitro-1H-benzimidazole in Complex with RIP1 Kinase
Structural Biology and Crystallographic Analysis of 2-Benzyl-5-nitro-1H-benzimidazole in Complex with RIP1 Kinase
Content Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The small molecule 2-Benzyl-5-nitro-1H-benzimidazole serves as a critical structural probe and fragment in the development of necroptosis inhibitors[1],[2]. By targeting Receptor-Interacting Protein 1 (RIP1) kinase—a master regulator of programmed necrosis and inflammatory signaling—this compound provides profound insights into allosteric kinase inhibition[3],[4]. This whitepaper dissects the crystallographic data of the RIP1-inhibitor complex (PDB: 6C3E)[5], elucidates the causality behind the structural methodologies used to resolve it, and provides self-validating, step-by-step protocols for co-crystallization and X-ray diffraction workflows.
Biological Context & Mechanism of Action
RIP1 kinase is a central node in the tumor necrosis factor (TNF)-induced necroptosis pathway[3]. Upon activation of TNFR1, RIP1 is recruited to Complex I[3]. If caspase-8 is inhibited, RIP1 undergoes autophosphorylation and subsequently activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL)[3],[4]. The oligomerization and membrane translocation of MLKL ultimately execute cell lysis[3],[4].
Unlike most human kinases that utilize a highly conserved DFG (Asp-Phe-Gly) motif to regulate the activation loop, RIP1 features a rare DLG (Asp-Leu-Gly) motif[6]. 2-Benzyl-5-nitro-1H-benzimidazole acts as a Type II kinase inhibitor [6]. It binds to the ATP cleft and stabilizes the inactive "DLG-out" conformation, forcing the activation loop to shift and open a deep, allosteric hydrophobic back pocket[6],[3].
Diagram 1: RIP1 kinase necroptosis signaling pathway and the inhibitory mechanism of Type II inhibitors.
Crystallographic Data & Structural Analysis
The co-crystal structure of human RIP1 kinase bound to 2-benzyl-5-nitro-1H-benzimidazole was resolved at a resolution of 2.60 Å by Saikatendu and Yoshikawa (2018)[5],[7].
Table 1: Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | 6C3E[5] |
| Target Protein | Receptor-interacting serine/threonine-protein kinase 1 (RIP1)[8] |
| Ligand | 2-Benzyl-5-nitro-1H-benzimidazole[5] |
| Experimental Method | X-Ray Diffraction[5] |
| Resolution (Å) | 2.60[5] |
| R-work / R-free | 0.260 / 0.300[5] |
| Total Structure Weight | 67.7 kDa[5] |
| Atom Count | 4,195[5] |
| Modeled Residue Count | 517 (Deposited: 594)[5] |
| Expression System | Spodoptera frugiperda (Sf9)[5] |
Binding Mode Architecture
The 2.60 Å resolution map provides distinct electron density for the inhibitor, confirming excellent shape complementarity within the RIP1 active site[6].
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Hinge Region Anchoring: The benzimidazole core acts as the primary pharmacophore, forming critical bidentate hydrogen bonds with the backbone amides of the RIP1 hinge region (residues Met92/Val93 equivalents), anchoring the molecule within the ATP-binding cleft.
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Hydrophobic Pocket Occupation: The benzyl moiety extends deeply into the hydrophobic back pocket exposed by the DLG-out conformational shift[6]. This interaction is driven by favorable van der Waals forces and π−π stacking with surrounding aromatic residues.
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Electronic Modulation: The 5-nitro group, a strong electron-withdrawing moiety, modulates the pKa of the benzimidazole ring, optimizing the hydrogen bond donor/acceptor strength at the hinge while interacting with solvent-exposed polar residues at the pocket's periphery[1].
Experimental Workflows & Protocols
To achieve high-resolution structural data for kinase-inhibitor complexes, the experimental pipeline must be meticulously controlled. Below is the self-validating protocol for the co-crystallization of RIP1 with 2-benzyl-5-nitro-1H-benzimidazole.
Diagram 2: Step-by-step workflow for the co-crystallization and X-ray diffraction of the RIP1 complex.
Step 1: Protein Expression
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Action: Express the human RIP1 kinase domain using a Baculovirus Expression Vector System (BEVS) in Spodoptera frugiperda (Sf9) cells[5]. Grow cells in suspension to a density of 2×106 cells/mL before infection.
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Causality & Rationale: Kinases require specific eukaryotic chaperones (e.g., Hsp90/Cdc37) and post-translational modifications to achieve their native, soluble conformation. Bacterial systems (E. coli) typically yield misfolded, insoluble inclusion bodies for RIP1. Sf9 cells provide the necessary eukaryotic folding machinery.
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Validation Checkpoint: SDS-PAGE of the soluble fraction post-lysis must confirm a prominent, soluble band at the expected molecular weight (~38 kDa for the kinase domain).
Step 2: Purification and Monodispersity Optimization
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Action: Purify the lysate via Ni-NTA affinity chromatography. Cleave the N-terminal His-tag using TEV protease overnight at 4°C. Polish the protein using Size Exclusion Chromatography (SEC) on a Superdex 75 column pre-equilibrated with 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.
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Causality & Rationale: Crystallization demands extreme sample homogeneity. The flexible His-tag must be removed to eliminate entropic penalties that prevent crystal lattice formation. SEC removes soluble aggregates and isolates the pure monomeric kinase domain.
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Validation Checkpoint: The SEC chromatogram must exhibit a single, sharp, symmetric peak. Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) of <0.2 .
Step 3: Ligand Complexation (Co-Crystallization Setup)
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Action: Concentrate the purified RIP1 kinase to 10 mg/mL. Add a 5-fold molar excess of 2-Benzyl-5-nitro-1H-benzimidazole (dissolved in 100% DMSO). Incubate the mixture for 2 hours at 4°C. Ensure the final DMSO concentration remains ≤2% (v/v).
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Causality & Rationale: Because 2-Benzyl-5-nitro-1H-benzimidazole is a Type II inhibitor, it induces a massive structural rearrangement from the DLG-in to the DLG-out state[6],[3]. Soaking pre-formed apo-crystals would shatter the crystal lattice due to this conformational shift. Co-crystallization ensures the protein folds and stabilizes around the ligand in solution prior to lattice formation.
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Validation Checkpoint: A Thermal Shift Assay (TSA) must show a positive shift in the melting temperature ( ΔTm>2∘C ) compared to the apo-protein, confirming target engagement and structural stabilization.
Step 4: Hanging-Drop Vapor Diffusion
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Action: Set up hanging drops in 24-well VDX plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M Ammonium Acetate). Seal and equilibrate against 500 µL of reservoir solution at 20°C.
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Causality & Rationale: Vapor diffusion allows for the slow, thermodynamically controlled supersaturation of the complex. PEG acts as a precipitant by competing for water molecules, while the slightly acidic pH ensures optimal protonation of the benzimidazole nitrogen for hinge-region hydrogen bonding.
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Validation Checkpoint: Inspect drops under polarized light. Birefringent microcrystals should appear within 3-5 days, growing into well-defined, harvestable prisms within 2 weeks.
Step 5: X-Ray Diffraction and Structure Resolution
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Action: Harvest crystals using a nylon loop. Briefly submerge in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source. Solve the phase problem using Molecular Replacement (MR) with a known RIP1 kinase model (e.g., PDB: 4ITH).
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Causality & Rationale: Cryoprotection prevents the formation of crystalline ice, which would generate diffraction rings that obscure protein data. Synchrotron radiation provides the high-intensity X-ray beam necessary to resolve the structure to 2.60 Å[5].
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Validation Checkpoint: The final refined model must yield an R-work/R-free of approximately 0.260/0.300[5], with >95% of residues residing in the favored regions of the Ramachandran plot.
Conclusion
The crystallographic analysis of 2-benzyl-5-nitro-1H-benzimidazole bound to RIP1 kinase (PDB: 6C3E) is a masterclass in structure-based drug design (SBDD). By successfully capturing the kinase in its rare DLG-out conformation, researchers have unlocked the allosteric hydrophobic back pocket, paving the way for highly selective, next-generation necroptosis inhibitors. The rigorous, self-validating protocols outlined in this guide ensure that structural biologists can reliably reproduce and iterate upon these complex co-crystallization workflows.
References
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Saikatendu, K.S., Yoshikawa, M. (2018). CRYSTAL STRUCTURE OF RIP1 KINASE BOUND TO INHIBITOR (PDB ID: 6C3E). RCSB Protein Data Bank. URL: [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. URL: [Link]
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Park, S., et al. (2018). Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis. International Journal of Molecular Sciences (MDPI), 19(11), 3475. URL: [Link]
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Zhang, J., et al. (2022). Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases: Current Medicinal Chemistry Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 65(22), 14987-15013. URL: [Link]
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Cruz, S.A., et al. (2022). Harnessing Protein-Ligand Interaction Fingerprints to Predict New Scaffolds of RIPK1 Inhibitors. Pharmaceuticals (PMC), 15(7), 840. URL: [Link]
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European Bioinformatics Institute (EMBL-EBI). Target: Receptor-interacting serine/threonine-protein kinase 1 (CHEMBL5464). ChEMBL Database. URL: [Link]
